Miricorilant - 1400902-13-7

Miricorilant

Catalog Number: EVT-275282
CAS Number: 1400902-13-7
Molecular Formula: C24H23F3N2O2
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Miricorilant is under investigation in clinical trial NCT03818256 (Study Evaluating the Safety, Efficacy, and Pharmacokinetics of Miricorilant (CORT118335) in Obese Adult Patients With Schizophrenia and Recent Weight Gain While Taking Antipsychotic Medications (GRATITUDE)).
Overview

Miricorilant is a selective glucocorticoid receptor modulator (SGRM) that has garnered attention for its potential therapeutic applications, particularly in managing conditions associated with glucocorticoid signaling, such as weight gain linked to antipsychotic medications. This compound is designed to selectively modulate the activity of glucocorticoid receptors, which play a crucial role in various physiological processes, including metabolism and immune response.

Source and Classification

Miricorilant, with the chemical identifier 1400902-13-7, belongs to a class of compounds known as glucocorticoid receptor modulators. These compounds are characterized by their ability to bind to glucocorticoid receptors and either mimic or inhibit the action of glucocorticoids. Miricorilant's development is primarily aimed at providing therapeutic benefits without the adverse effects typically associated with traditional glucocorticoid therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of miricorilant involves several key steps:

  1. Formation of the Pyrimidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: The addition of a phenylcyclohexyl group and a trifluoromethylphenyl group to the pyrimidine structure is crucial for its biological activity.
  3. Purification: Following synthesis, the compound undergoes purification processes to ensure high yield and purity.

The industrial production methods mirror these laboratory techniques but are optimized for scalability, utilizing high-yield reactions and automated systems to enhance efficiency and minimize impurities.

Molecular Structure Analysis

Structure and Data

Miricorilant's molecular structure consists of a pyrimidine core substituted with various functional groups that enhance its selectivity for glucocorticoid receptors. The compound's structural formula can be represented as follows:

  • Canonical SMILES: C(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl
  • InChI Key: GSJIGYLGKSBYBC-ALOPSCKCSA-N

These structural characteristics contribute to its pharmacological properties and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Miricorilant undergoes various chemical reactions, which include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: This reaction entails replacing one functional group with another, commonly involving nucleophiles or electrophiles.

The specific products formed from these reactions depend on the reaction conditions and reagents used.

Mechanism of Action

Process and Data

Miricorilant functions by selectively binding to glucocorticoid receptors, modulating their activity without fully activating them. This selective modulation helps to mitigate the adverse effects commonly associated with systemic glucocorticoid therapy, such as weight gain and metabolic disturbances. The mechanism involves altering gene expression related to metabolism and inflammation, thereby providing therapeutic benefits in conditions like obesity or weight gain induced by antipsychotic medications .

Physical and Chemical Properties Analysis

Physical Properties

Miricorilant is typically characterized by its solid form at room temperature. Specific physical properties such as melting point, boiling point, and solubility in various solvents are essential for understanding its behavior in biological systems.

Chemical Properties

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation in pharmaceuticals and determining its bioavailability .

Applications

Scientific Uses

Miricorilant is primarily investigated for its potential use in treating weight gain associated with antipsychotic medications. Clinical trials have demonstrated its efficacy in modulating weight without significant side effects typical of traditional glucocorticoids. Additionally, research is ongoing into its broader applications in metabolic disorders related to glucocorticoid signaling .

Introduction to Miricorilant: Pharmacological Context

Molecular Structure and Target Selectivity

Miricorilant (chemical name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione) has a molecular weight of 428.45 g/mol and the empirical formula C₂₄H₂₃F₃N₂O₂. Its structure features a trans-configured 4-phenylcyclohexyl group linked to a trifluoromethylphenyl-substituted uracil core. This stereochemistry is critical: the (1r,4r) isomer (InChIKey: GVVUZBSCYAVFTI-IYARVYRRSA-N) exhibits the intended pharmacological activity, while the cis isomer remains biologically distinct [1] [4].

  • Structural Determinants of Selectivity:
  • The trifluoromethyl group enhances hydrophobic binding to the glucocorticoid receptor’s ligand-binding domain (LBD), contributing to high affinity (IC₅₀ values in nanomolar range).
  • The trans-cyclohexyl-phenyl moiety prevents steric clashes with helix 12 of the progesterone receptor, eliminating progesterone antagonism [1] [5].

  • Physicochemical Properties:Miricorilant’s drug-like properties include moderate polarity (Topological Polar Surface Area = 65.72 Ų) but high lipophilicity (XLogP = 6.11), necessitating formulation optimization for oral bioavailability. It violates one Lipinski’s rule (molecular weight >500 Da is borderline), though its clinical efficacy supports developability [1] [6].

Table 1: Key Molecular Attributes of Miricorilant

PropertyValue
Molecular FormulaC₂₄H₂₃F₃N₂O₂
Molecular Weight428.45 g/mol
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds5
Stereochemistry(1r,4r) isomer (trans configuration)
CAS Registry Number1400902-13-7

Role as a Selective Glucocorticoid Receptor Modulator (SGRM)

Miricorilant functions as a mixed agonist/antagonist at glucocorticoid receptors (GR) and a pure antagonist at mineralocorticoid receptors (MR). This dual activity enables nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis and downstream metabolic pathways [3] [5].

  • Mechanism in Metabolic Disorders:In AIWG, antipsychotics like olanzapine dysregulate GR signaling, promoting hyperphagia and insulin resistance. Miricorilant blocks aberrant GR activation, demonstrated in a 14-day randomized trial where 600 mg/day co-administered with olanzapine reduced weight gain by 1.07 kg (P=0.017) versus placebo. It also attenuated insulin resistance (HOMA-IR difference: -0.47; P=0.007) and triglyceride elevation [2] [7].

  • Hepatic Pathophysiology:Preclinical studies indicate miricorilant reverses glucocorticoid-driven steatosis by suppressing lipogenic genes (e.g., SCD-1, FAS) in hepatocytes. A phase 2 trial (NCT05051510) is evaluating its impact on liver fat content in NASH patients, leveraging its MR antagonism to reduce inflammation and fibrosis [3] [8].

Table 2: Metabolic Outcomes from Miricorilant Clinical Study in AIWG

ParameterOlanzapine + PlaceboOlanzapine + MiricorilantDifference (95% CI)P-value
Weight Gain (kg)4.983.91-1.07 (-1.94 to -0.19)0.017
Insulin Increase (mIU/L)Baseline + ΔBaseline + Δ-3.740.007
HOMA-IRBaseline + ΔBaseline + Δ-0.470.007
Triglycerides (mmol/L)Baseline + ΔBaseline + Δ-0.290.057

Historical Development and Patent Landscape

Miricorilant emerged from Corcept Therapeutics’ medicinal chemistry program aiming to refine mifepristone’s GR antagonism while eliminating progesterone receptor (PR) binding. Key milestones include:

  • Discovery Phase (2010–2012):High-throughput screening identified the uracil scaffold. Lead optimization yielded CORT118335 (later miricorilant), with Hunt et al. publishing its efficacy in rat AIWG models in 2012. Patent WO2012145490A1 (2012) claims the compound’s structure and GR/MR modulation [1] [3].

  • Clinical Advancement (2018–present):Phase 1 trials (NCT03315338) established 600 mg as a safe dose for phase 2. Ongoing studies include:

  • NCT05424081: Phase 2 in NASH patients (liver fat primary endpoint).
  • NCT05051510: Phase 2 in schizophrenia patients with AIWG [8] [9].

  • Competitive Positioning:Miricorilant’s differentiation lies in its balanced GR modulation/MR antagonism and absence of PR activity. Patent extensions cover crystalline forms (US20220002271A1) and combinations with antipsychotics. With orphan drug status sought for NASH, its commercial pipeline targets metabolic and hepatic disorders [8] [9].

Table 3: Miricorilant Synonyms and Identifiers

SynonymIdentifier TypeValue
MiricorilantINNmiricorilant
CORT118335Development CodeCORT-118335, CORT 118335
CAS Number1400902-13-7
PubChem CID66550324
IUPHAR/BPS Ligand10059
UNII311Y5GV21M
ChEMBLCHEMBL2204043 (cis isomer)

Properties

CAS Number

1400902-13-7

Product Name

Miricorilant

IUPAC Name

6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C24H23F3N2O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)

InChI Key

GVVUZBSCYAVFTI-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Miricorilant; CORT 118335; CORT-118335; CORT118335;

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.